molecular formula C17H25N3OS B5352518 4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide

4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide

Cat. No.: B5352518
M. Wt: 319.5 g/mol
InChI Key: SNQWOWDKAQZUIU-UHFFFAOYSA-N
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Description

4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The use of supported catalysts and microwave reactors can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQWOWDKAQZUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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